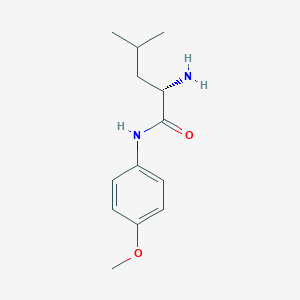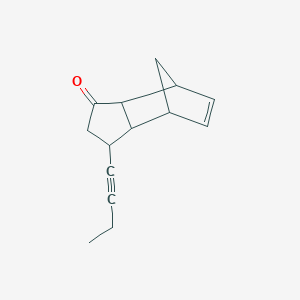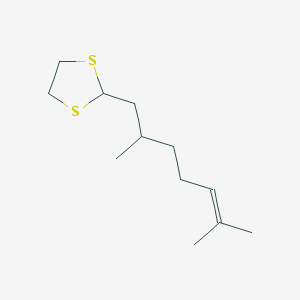
N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dinitrophenyl group, a methylsulfanyl group, and a benzothiazole ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of phenyl compounds to introduce nitro groups, followed by the formation of the benzothiazole ring through cyclization reactions. The methylsulfanyl group is then introduced via thiolation reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound’s nitro groups and benzothiazole ring play crucial roles in its reactivity and biological activity. It may interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
Benzothiazole: A simpler compound with a similar ring structure, used in the production of rubber accelerators.
Methylsulfanylbenzothiazole: A related compound with similar thiolation properties.
Uniqueness
N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
63481-67-4 |
|---|---|
Formule moléculaire |
C14H10N4O4S2 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
N-(2,4-dinitrophenyl)-2-methylsulfanyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C14H10N4O4S2/c1-23-14-16-11-4-2-8(6-13(11)24-14)15-10-5-3-9(17(19)20)7-12(10)18(21)22/h2-7,15H,1H3 |
Clé InChI |
CGJQPNRBCQBPCZ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(S1)C=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyl-4-(2-methylpropyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14492688.png)

![6H-Cyclopenta[d]acenaphthylene](/img/structure/B14492697.png)
![N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide](/img/structure/B14492705.png)


![6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14492721.png)


![Methyl [2-amino-3-nitro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14492728.png)

![5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14492744.png)

